molecular formula C30H34N2O9 B8148637 2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

Cat. No.: B8148637
M. Wt: 566.6 g/mol
InChI Key: RQTWYDXJQQBAEM-WWGZXINOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine involves multiple steps. One common method includes the reaction of 2,3-dibenzoyloxybutanedioic acid with [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dibenzoyloxybutanedioic acid
  • [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine
  • Posaconazole intermediates

Uniqueness

2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.C12H20N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h1-10,13-14H,(H,19,20)(H,21,22);4-8,10,12,14H,3,9,13H2,1-2H3/t;10-,12-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTWYDXJQQBAEM-WWGZXINOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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